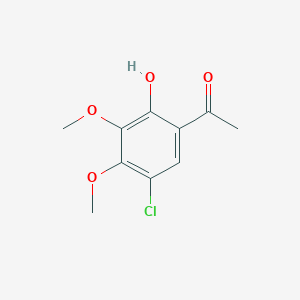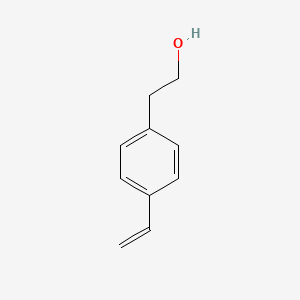
2-(4-Vinylphenyl)ethanol
描述
2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It is also known as 4-ethenylbenzeneethanol. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is a versatile chemical used in various scientific research applications, particularly in the fields of polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Vinylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-vinylbenzyl chloride with sodium borohydride in the presence of a solvent such as tetrahydrofuran (THF). The reaction typically occurs at room temperature and yields this compound as the primary product .
Another method involves the reduction of 4-vinylbenzaldehyde using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction also takes place at room temperature and produces this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, ensuring consistent quality and yield .
化学反应分析
Types of Reactions
2-(4-Vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-vinylphenylethylamine when reacted with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group in this compound can undergo various substitution reactions, such as halogenation or nitration, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), ammonia
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-vinylbenzaldehyde
Reduction: 4-vinylphenylethylamine
Substitution: Various halogenated or nitrated derivatives of this compound
科学研究应用
2-(4-Vinylphenyl)ethanol has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of self-healing polymers and hydrogels.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced mechanical strength and responsiveness to environmental stimuli.
Biomedical Research: this compound is explored for its potential in drug delivery systems and medical adhesives due to its biocompatibility and ability to form stable bonds with biological molecules.
作用机制
The mechanism of action of 2-(4-Vinylphenyl)ethanol in self-healing polymers involves the formation of dynamic covalent bonds between the vinyl group and other reactive sites in the polymer matrix. These bonds can break and reform in response to external stress, allowing the material to self-repair. The compound’s ability to form stable interactions with biological molecules also makes it suitable for biomedical applications.
相似化合物的比较
2-(4-Vinylphenyl)ethanol can be compared with other similar compounds, such as:
4-Vinylphenol: Lacks the ethanol moiety, making it less versatile in forming stable bonds with biological molecules.
4-Vinylbenzyl Alcohol: Similar structure but with a benzyl group instead of an ethyl group, affecting its reactivity and applications.
4-Vinylphenylethylamine: Contains an amine group instead of an alcohol group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a vinyl group and an ethanol moiety, providing versatility in both chemical reactions and applications.
属性
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
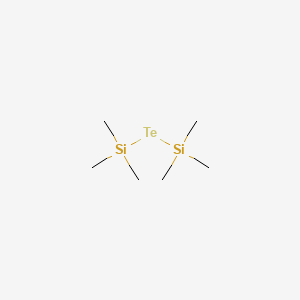
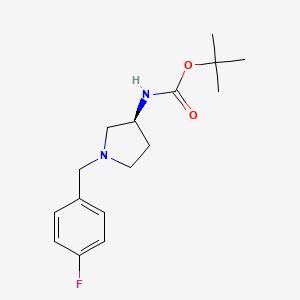
![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)

![N-[(oxolan-2-yl)methyl]guanidine](/img/structure/B3138480.png)
![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
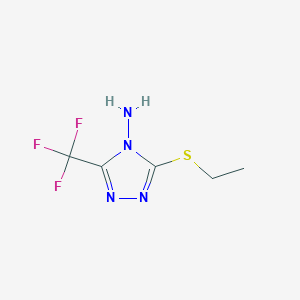
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
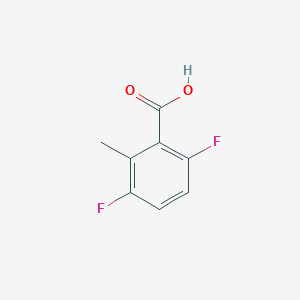
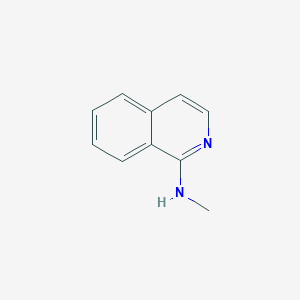
![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)
